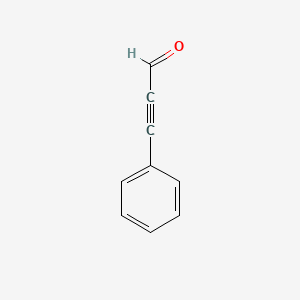

Phenylpropiolaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47568. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenylprop-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDASOVSVRKONFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180455 | |

| Record name | Phenylpropynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2579-22-8 | |

| Record name | Phenylpropynal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2579-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpropynal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002579228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylpropiolaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylpropynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylpropiolaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylpropynal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4Z6VFC4J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenylpropiolaldehyde (CAS 2579-22-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropiolaldehyde, also known as 3-Phenyl-2-propynal, is a bifunctional aromatic organic compound featuring both an aldehyde and an alkyne functional group. This unique conjugated system imparts significant and versatile reactivity, establishing it as a valuable building block in advanced organic synthesis and a molecule of interest in medicinal chemistry. Its rigid, linear structure and electrophilic nature make it a key intermediate for constructing complex molecular architectures, from novel optoelectronic materials to heterocyclic scaffolds for drug discovery.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Section 1: Physicochemical and Spectroscopic Profile

The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

This compound is typically a colorless to brown or dark red/orange liquid.[1] Its key physical and chemical properties are summarized in the table below. Careful handling is required as it is considered air and heat sensitive, necessitating storage under an inert atmosphere at refrigerated temperatures (2-8°C).[1]

| Property | Value | Source(s) |

| CAS Number | 2579-22-8 | [NIST], [PubChem] |

| Molecular Formula | C₉H₆O | [NIST], [PubChem] |

| Molecular Weight | 130.14 g/mol | [PubChem] |

| Appearance | Colorless to Brown/Dark Red Liquid | [1] |

| Boiling Point | 118 °C at 13 mmHg | [1] |

| Density | 1.064 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.604 | [1] |

| Flash Point | 94 °C (202 °F) | [1] |

| Synonyms | 3-Phenyl-2-propynal, Phenylpropargyl Aldehyde | [NIST], [PubChem] |

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and quality assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The aldehydic proton is highly deshielded and appears as a singlet around δ 9.44 ppm. The aromatic protons on the phenyl ring typically appear as a multiplet between δ 7.51-7.62 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the key functional groups. The carbonyl carbon of the aldehyde is found significantly downfield (δ ~177 ppm). The two sp-hybridized carbons of the alkyne appear in the range of δ 88-95 ppm, while the aromatic carbons resonate between δ 129-133 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the principal functional groups. A strong, sharp peak around 2200-2210 cm⁻¹ corresponds to the C≡C triple bond stretch. A prominent, sharp C=O stretch for the conjugated aldehyde is observed around 1670-1690 cm⁻¹ . The aldehydic C-H stretch typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹ . Aromatic C-H stretches are visible above 3000 cm⁻¹, and C=C ring stretches are found in the 1450-1600 cm⁻¹ region.[2][3]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) shows a molecular ion (M⁺) peak at m/z = 130, corresponding to the molecular weight of the compound. A prominent fragment is often observed at m/z = 102, resulting from the loss of the carbonyl group (-CO).[4][5]

-

UV-Vis Spectroscopy: In ethanol, this compound exhibits a significant absorption maximum (λ_max) at 277 nm, with a molar extinction coefficient (ε) of approximately 5000 M⁻¹cm⁻¹.[6] This absorption is due to the extended π-conjugation of the molecule.

Section 2: Synthesis and Purification

The most common and reliable laboratory synthesis of this compound involves the oxidation of its corresponding alcohol, 3-phenyl-2-propyn-1-ol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid or cleavage of the triple bond.

Experimental Protocol: Oxidation of 3-Phenyl-2-propyn-1-ol

This protocol describes a robust method using activated manganese dioxide (MnO₂), a mild and selective oxidant for propargylic alcohols.

Materials:

-

Activated Manganese Dioxide (MnO₂, 10 eq by weight)

-

Dichloromethane (DCM), anhydrous

-

Celite® or anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 3-phenyl-2-propyn-1-ol (1.0 eq) and dissolve in a sufficient volume of anhydrous DCM (approx. 20 mL per gram of alcohol).

-

Add activated MnO₂ (10 eq by weight) to the solution in one portion. The reaction is exothermic and should be monitored. The mixture will turn into a black slurry.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The starting material is more polar (lower Rf) than the product aldehyde (higher Rf). The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® or anhydrous MgSO₄ to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane and gradually increasing to 95:5 Hexane:Ethyl Acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow to orange oil.

Section 3: Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile reagent. The aldehyde can undergo nucleophilic additions and condensations, while the alkyne can participate in cycloadditions and metal-catalyzed couplings.

Reactions of the Aldehyde Moiety: The Wittig Reaction

The aldehyde group readily reacts with phosphorus ylides in the Wittig reaction to form conjugated enynes, which are valuable structures in materials science.[1][12] The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.[13][14][15]

Reactions as a Dienophile and Building Block

The electron-withdrawing nature of the aldehyde group activates the alkyne for participation as a dienophile in Diels-Alder reactions. Furthermore, this compound is a key precursor in the synthesis of meso-substituted porphyrins. Under acidic conditions, it undergoes condensation with pyrrole to form a porphyrinogen intermediate, which is subsequently oxidized to the stable, aromatic porphyrin macrocycle.[16][17][18] This methodology provides access to porphyrins with phenylethynyl moieties, which have unique photophysical properties.[19]

Section 4: Application in Drug Discovery and Development

Beyond its role in synthetic chemistry, this compound has been identified as a molecule of interest in medicinal chemistry.

Potential as a β-Lactamase Inhibitor

Bacterial resistance to β-lactam antibiotics is a major public health crisis, largely driven by the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic.[20][21] this compound is classified as a specific, irreversible non-β-lactam inhibitor of β-lactamases.[5]

The proposed mechanism of action involves the highly electrophilic nature of the molecule. The active site of a serine β-lactamase contains a nucleophilic serine residue.[22] this compound presents two electrophilic sites: the aldehyde carbon and the β-carbon of the Michael system. Covalent inactivation can occur through one of two pathways:

-

Nucleophilic attack at the aldehyde: The active site serine attacks the aldehyde to form a stable hemiacetal adduct.

-

Michael Addition: The serine residue acts as a nucleophile in a conjugate addition to the alkyne, forming a stable covalent bond and inactivating the enzyme.

This dual reactivity makes it a compelling scaffold for the design of novel, non-β-lactam-based inhibitors to combat antibiotic resistance.[23][24]

Section 5: Handling, Storage, and Safety

This compound is a hazardous substance that requires careful handling in a well-ventilated area or chemical fume hood.

-

Hazards: It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[1]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place, typically refrigerated at 2-8°C, away from heat and ignition sources.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

Conclusion

This compound (CAS 2579-22-8) is a highly versatile and reactive building block with significant utility for both synthetic and medicinal chemists. Its conjugated aldehyde-alkyne structure allows for a diverse range of chemical transformations, enabling the construction of complex organic molecules such as conjugated enynes and functionalized porphyrins. Furthermore, its potential as an irreversible inhibitor of β-lactamase enzymes highlights its relevance in the urgent field of antibiotic drug discovery. A thorough understanding of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, will empower researchers to fully leverage the synthetic potential of this valuable compound.

References

- National Institute of Standards and Technology. (n.d.). Phenylpropynal. In NIST Chemistry WebBook.

- The Royal Society of Chemistry. (2012). Supporting Information.

- National Center for Biotechnology Information. (n.d.). Phenylpropynal. In PubChem.

- Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. PhotochemCAD.

- The Organic Chemistry Tutor. (2019, January 9). The Wittig Reaction [Video]. YouTube.

- Name-Reaction.com. (n.d.). Wittig reaction.

- Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions.

- Wikipedia. (n.d.). Wittig reaction.

- Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 9(6), a034413.

- MDPI. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 28(14), 5489.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- National Institute of Standards and Technology. (n.d.). 3-Phenyl-2-propyn-1-ol. In NIST Chemistry WebBook.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. In Organic Chemistry Data.

- International Journal of Chemical Studies. (2020). Review on synthetic advances in porphyrins and metalloporphyrins. International Journal of Chemical Studies, 8(2), 23-27.

- National Institute of Standards and Technology. (n.d.). 2-Propenal, 3-phenyl-. In NIST Chemistry WebBook.

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- MDPI. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics, 10(9), 1050.

- Chemchart. (n.d.). 3-Phenyl-2-propyn-1-ol (1504-58-1).

- National Center for Biotechnology Information. (2023). Beta-Lactamase Inhibitors. In StatPearls.

- Dalal Institute. (n.d.). Reaction Mechanism: Structure and Reactivity.

- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.

- Macha, L. A., & Varma, R. S. (2015). Two-step Mechanochemical Synthesis of Porphyrins. Organic letters, 17(18), 4588–4591.

- National Center for Biotechnology Information. (n.d.). 3-Phenyl-2-propyn-1-ol. In PubChem.

- Liu, Z., & Chen, X. (2021).

- Cheméo. (n.d.). Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1).

- MDPI. (2023).

- MDPI. (2018). Tackling the Antibiotic Resistance Caused by Class A β-Lactamases through the Use of β-Lactamase Inhibitory Protein. International Journal of Molecular Sciences, 19(3), 887.

- Quora. (2020). How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?.

Sources

- 1. This compound | 2579-22-8 [chemicalbook.com]

- 2. This compound(2579-22-8) IR Spectrum [m.chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Phenylpropynal [webbook.nist.gov]

- 5. Phenylpropynal | C9H6O | CID 75740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PhotochemCAD | Phenylpropargyl aldehyde [photochemcad.com]

- 7. 3-Phenyl-2-propyn-1-ol [webbook.nist.gov]

- 8. 3-Phenyl-2-propyn-1-ol (1504-58-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. Page loading... [guidechem.com]

- 10. 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. name-reaction.com [name-reaction.com]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. chemijournal.com [chemijournal.com]

- 17. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. quora.com [quora.com]

- 19. mdpi.com [mdpi.com]

- 20. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Phenylpropiolaldehyde: Structure, Synthesis, and Applications

Executive Summary: Phenylpropiolaldehyde (C₉H₆O) is a conjugated yn-aldehyde of significant interest in synthetic organic chemistry. Its unique structure, featuring a phenyl group, a carbon-carbon triple bond, and an aldehyde moiety in conjugation, imparts a rich and versatile reactivity profile. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's chemical structure, physicochemical and spectroscopic properties, and a field-proven method for its synthesis. The primary focus is on the selective oxidation of 3-phenyl-2-propyn-1-ol using activated manganese dioxide, a method valued for its mild conditions and high selectivity, thereby preventing over-oxidation to the corresponding carboxylic acid. Further sections explore the compound's reactivity and its applications as a versatile building block, alongside essential safety and handling protocols.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is an organic compound that serves as a valuable intermediate in numerous synthetic pathways.[1]

-

IUPAC Name: 3-phenylprop-2-ynal[2]

-

Synonyms: Phenylpropargyl aldehyde, 3-Phenyl-2-propynal, Benzenepropiolaldehyde[2][3][4][5]

Structural Diagram

The structure consists of a terminal aldehyde group conjugated with a phenyl-substituted alkyne. This extended π-system is the primary determinant of its chemical behavior.

Sources

An In-depth Technical Guide to Phenylpropiolaldehyde: Synthesis, Reactivity, and Applications

Introduction: Unveiling the Versatility of a Core Synthetic Building Block

Phenylpropiolaldehyde, a bifunctional organic molecule, stands as a cornerstone in the edifice of modern synthetic chemistry. Its unique conjugated system, comprising a phenyl ring, a carbon-carbon triple bond (alkyne), and an aldehyde functional group, imparts a rich and diverse reactivity profile. This guide provides an in-depth exploration of this compound, from its fundamental nomenclature and properties to its synthesis, key reactions, and potential applications in materials science and drug discovery. The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This compound is known by several names, a reflection of its structural features and historical context.

IUPAC Name: 3-phenylprop-2-ynal[1]

This systematic name precisely describes the molecule: a three-carbon chain ("prop") with a triple bond at the second position ("-2-yn") and an aldehyde functional group ("-al"), substituted with a phenyl group at the third position.

Common Synonyms:

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O | [2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| Appearance | Colorless to brown clear liquid | |

| Boiling Point | 118 °C at 13 mmHg | [2] |

| Density | 1.064 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.604 | [2] |

| CAS Number | 2579-22-8 | [1][2] |

Spectroscopic Signature:

The conjugated system of this compound gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and for monitoring reactions.

-

¹H NMR Spectroscopy: The aldehydic proton is expected to appear as a singlet in the downfield region (typically δ 9.0-10.0 ppm). The aromatic protons of the phenyl group will resonate in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield (δ > 190 ppm). The acetylenic carbons will be observed in the range of δ 80-100 ppm, and the aromatic carbons will appear between δ 120-140 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), the C≡C triple bond stretch (around 2100-2200 cm⁻¹), and the C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹). Aromatic C-H stretches will be observed above 3000 cm⁻¹.

-

Mass Spectrometry (MS): In the electron ionization mass spectrum, the molecular ion peak (M⁺) is expected at m/z 130. Common fragmentation patterns would include the loss of the formyl group (-CHO) to give a fragment at m/z 101, and other fragmentations characteristic of the phenylacetylene moiety.

Synthesis of this compound: A Practical Protocol

The most common and reliable method for the laboratory-scale synthesis of this compound is the selective oxidation of the corresponding propargyl alcohol, 3-phenyl-2-propyn-1-ol. Activated manganese dioxide (MnO₂) is a preferred oxidant for this transformation due to its mildness and high selectivity for allylic and propargylic alcohols, minimizing over-oxidation to the carboxylic acid.

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Oxidation of 3-Phenyl-2-propyn-1-ol

Materials:

-

3-Phenyl-2-propyn-1-ol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite® or anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for prolonged reactions)

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenyl-2-propyn-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂) in excess (typically 5-10 equivalents by weight relative to the alcohol). The reaction is exothermic, and for larger scale reactions, addition in portions may be necessary to control the temperature.

-

Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting alcohol and the appearance of the aldehyde product. The reaction is typically complete within a few hours to overnight, depending on the activity of the MnO₂.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® or anhydrous magnesium sulfate (MgSO₄) in a Buchner funnel to remove the manganese salts. Wash the filter cake thoroughly with several portions of DCM to ensure complete recovery of the product.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validation and Causality: The use of a significant excess of activated MnO₂ ensures a sufficient number of active sites for the oxidation, driving the reaction to completion. DCM is an excellent solvent as it is relatively inert and facilitates easy removal of the solid byproducts through filtration. Monitoring by TLC is a critical step to prevent over-reaction and to determine the optimal reaction time.

The Rich Reactivity of this compound

The dual functionality of this compound makes it a versatile substrate for a wide array of organic transformations. The electrophilic nature of both the aldehyde carbonyl carbon and the β-carbon of the alkyne allows for a variety of nucleophilic additions.

Figure 2: Reactivity map of this compound.

1. Nucleophilic Addition to the Carbonyl Group (1,2-Addition):

The aldehyde functionality readily undergoes nucleophilic addition with a variety of nucleophiles, such as Grignard reagents and organolithium compounds, to afford secondary propargyl alcohols.

2. Conjugate Nucleophilic Addition (Michael or 1,4-Addition):

The electron-withdrawing effect of the aldehyde group makes the β-carbon of the alkyne susceptible to attack by soft nucleophiles, such as amines, thiols, and cuprates, in a Michael-type addition. This reaction is a powerful tool for the synthesis of functionalized cinnamaldehyde derivatives.

3. Wittig Reaction and Related Olefinations:

The aldehyde group can be converted to an alkene via the Wittig reaction, providing access to conjugated enyne systems.[3] These structures are of significant interest in materials science for their electronic and optical properties.

4. Multicomponent Reactions (MCRs):

This compound is an excellent substrate for multicomponent reactions, where three or more reactants combine in a single pot to form a complex product.[4][5][6] This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. For example, in the A³ coupling reaction (aldehyde-alkyne-amine), this compound can react with a secondary amine and another alkyne to generate propargylamines.

5. Organocatalysis:

The reactivity of this compound can be harnessed and controlled using organocatalysts to achieve high levels of stereoselectivity in various transformations, including aldol and Michael reactions.[7][8][9][10]

Applications in Drug Development and Materials Science

While specific examples of this compound as a final drug product are not prevalent, its role as a versatile building block in medicinal chemistry is significant. The propargyl aldehyde moiety is a valuable pharmacophore that can be incorporated into more complex molecules to modulate their biological activity.

-

Enzyme Inhibition: The related compound, propiolaldehyde, has been shown to be an irreversible inhibitor of mitochondrial aldehyde dehydrogenase (ALDH).[3][11][12] This suggests that this compound and its derivatives could be explored as potential inhibitors for this class of enzymes, which are implicated in various diseases.

-

Anticancer and Antimicrobial Research: Aldehydes and phenylpropanoid structures are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[13][14][15][16][17][18][19][20] The unique electronic and steric properties of this compound make it an attractive scaffold for the synthesis of novel therapeutic agents in these areas.

-

Organic Electronics: The conjugated enyne structures synthesized from this compound have potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable photophysical properties.[2]

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering a gateway to a wide array of complex molecular architectures. Its rich reactivity, stemming from the interplay of the phenyl, alkyne, and aldehyde functionalities, allows for its participation in a diverse range of transformations. As the demand for novel therapeutic agents and advanced materials continues to grow, the strategic application of core intermediates like this compound will undoubtedly play a pivotal role in driving innovation in the chemical sciences.

References

- PubChem. Phenylpropynal.

- NIST. 2-Propenal, 3-phenyl-. National Institute of Standards and Technology. [Link]

- PubMed. Microsomal N-depropargylation of pargyline to propiolaldehyde, an irreversible inhibitor of mitochondrial aldehyde dehydrogenase.

- ResearchGate. 3-phenyl-propionaldehyde 2 1H NMR (400 MHz, CDCl3, 298 K).

- PubMed. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study.

- PubMed. Role of propiolaldehyde and other metabolites in the pargyline inhibition of rat liver aldehyde dehydrogenase.

- PubMed. [In vitro antimicrobial activity of glutaraldehyde plus O-phenylphenol association (ratio 2:1)].

- NIST. 2-Propenal, 3-phenyl-. National Institute of Standards and Technology. [Link]

- PubMed. Inhibition of aldehyde dehydrogenase by propiolaldehyde, a possible metabolite of pargyline.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716).

- ChemBK. 3-Phenyl-2-propenal. ChemBK. [Link]

- MDPI. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. MDPI. [Link]

- NIST. 2-Propenal, 3-phenyl-. National Institute of Standards and Technology. [Link]

- MDPI. Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. MDPI. [Link]

- Organic Syntheses. 3-phenyl-1-propanol. Organic Syntheses. [Link]

- ResearchGate. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.

- IntechOpen. Multicomponent Reactions in Organic Synthesis Pursuits. IntechOpen. [Link]

- Journal of Cancer. Chemical screening identifies the anticancer properties of Polyporous parvovarius. Journal of Cancer. [Link]

- MDPI.

- ChemSynthesis. 3-phenyl-2-propyn-1-ol. ChemSynthesis. [Link]

- PMC. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.

- PubMed. Inhibitory effects of plant phenols on the activity of selected enzymes.

- PMC. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.

- ResearchGate. Synthesis of aldehyde building block 3. Conditions and reagents.

- The Raj Group. Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium†. The Raj Group. [Link]

- PMC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

- PMC. A Building Block Approach for the Total Synthesis of YM-385781.

- ResearchGate. (PDF) Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications.

- Organic Chemistry Portal. Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides. Organic Chemistry Portal. [Link]

- MDPI. Magnetic Nanoparticle-Catalysed One-Pot Multicomponent Reactions (MCRs): A Green Chemistry Approach. MDPI. [Link]

- RSC Publishing.

- ScienceOpen. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]

- Frontiers. Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus. Frontiers. [Link]

- PMC. Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study.

- PubMed. Iterative assembly line synthesis of polypropionates with full stereocontrol.

- Purdue University. The Ghosh Laboratory: Total Synthesis of Bioactive Natural Products. Purdue University Department of Chemistry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | 2579-22-8 [chemicalbook.com]

- 3. Role of propiolaldehyde and other metabolites in the pargyline inhibition of rat liver aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. raj.emorychem.science [raj.emorychem.science]

- 8. Organocatalytic asymmetric aldol reaction in the presence of water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. scienceopen.com [scienceopen.com]

- 10. Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microsomal N-depropargylation of pargyline to propiolaldehyde, an irreversible inhibitor of mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of aldehyde dehydrogenase by propiolaldehyde, a possible metabolite of pargyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [In vitro antimicrobial activity of glutaraldehyde plus O-phenylphenol association (ratio 2:1)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Chemical screening identifies the anticancer properties of Polyporous parvovarius [jcancer.org]

- 18. mdpi.com [mdpi.com]

- 19. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus [frontiersin.org]

Phenylpropiolaldehyde: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Unique Profile of Phenylpropiolaldehyde

This compound, also known as 3-phenyl-2-propynal, is an aromatic aldehyde featuring a conjugated system that includes a phenyl group, a carbon-carbon triple bond (alkyne), and a carbonyl group. This unique electronic and structural arrangement imparts a high degree of reactivity and makes it a valuable and versatile building block in synthetic organic chemistry. For researchers in materials science and drug development, this compound serves as a key intermediate for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and conjugated systems with potential applications in optoelectronics.[1] This guide provides an in-depth overview of its fundamental properties, synthesis, spectroscopic characterization, and applications, with a focus on insights relevant to laboratory practice and drug discovery programs.

Core Molecular and Physical Properties

A precise understanding of a reagent's fundamental properties is a prerequisite for its effective use in synthesis. This compound is a clear, dark red or orange liquid under standard conditions.[1] Its key identifiers and physical characteristics are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O | [1][2][3] |

| Molecular Weight | 130.14 g/mol | [1][2][3] |

| IUPAC Name | 3-phenylprop-2-ynal | [2] |

| CAS Number | 2579-22-8 | [1][2][3] |

| Boiling Point | 118 °C at 13 mmHg | [1] |

| Density | 1.064 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.604 | [1] |

Synthesis of this compound: A Methodological Deep Dive

The most common and reliable laboratory-scale synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, 3-phenyl-2-propyn-1-ol. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the alkyne functionality.

Key Synthetic Precursor: 3-Phenyl-2-propyn-1-ol

The starting material, 3-phenyl-2-propyn-1-ol, is a commercially available propargylic alcohol. It is a colorless to pale yellow liquid and serves as a fundamental building block in its own right, particularly in fragrance and pharmaceutical research.

Oxidation Protocol: The Use of Activated Manganese Dioxide (MnO₂)

Activated manganese dioxide (MnO₂) is a preferred reagent for the oxidation of allylic and benzylic alcohols due to its high selectivity and mild reaction conditions. This heterogeneity of the reagent simplifies the workup, as the excess reagent and manganese byproducts can be removed by simple filtration.

Experimental Protocol: Oxidation of 3-Phenyl-2-propyn-1-ol with MnO₂

-

Reagent Activation: Commercially available MnO₂ can vary in activity. For consistent results, it is advisable to activate it by heating at 110-120 °C in an oven for several hours prior to use to remove adsorbed water.

-

Reaction Setup: To a stirred solution of 3-phenyl-2-propyn-1-ol (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or petroleum ether, add activated MnO₂ (typically 10-20 equivalents by weight). The large excess is necessary due to the heterogeneous nature of the reaction and the variability in reagent activity.

-

Reaction Monitoring: The reaction is typically stirred at room temperature. Progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product.

-

Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the MnO₂. The filter cake should be washed thoroughly with the reaction solvent to recover all of the product. The combined filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Design:

-

Choice of MnO₂: The key advantage of MnO₂ is its chemoselectivity. Unlike stronger oxidizing agents like potassium permanganate or Jones reagent, activated MnO₂ selectively oxidizes the primary alcohol without affecting the carbon-carbon triple bond or the aromatic ring. This prevents the formation of unwanted byproducts.

-

Solvent Selection: Dichloromethane is a common choice due to its ability to dissolve the starting material and its inertness under the reaction conditions.

-

Heterogeneous System: The use of a solid-supported reagent simplifies the purification process, which is a significant practical advantage in a laboratory setting.

Spectroscopic Characterization: A Guide to Identification

Accurate characterization of the final product is essential for validating the success of a synthesis and ensuring its purity for subsequent applications.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by several key absorption bands that correspond to its functional groups:

-

C≡C Stretch: A sharp, medium-intensity peak is expected in the range of 2200-2100 cm⁻¹, characteristic of the alkyne triple bond.

-

C=O Stretch: A strong, sharp peak will appear around 1700-1680 cm⁻¹, indicative of the conjugated aldehyde carbonyl group.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region correspond to the phenyl group.

-

Aldehydic C-H Stretch: A pair of weak to medium peaks may be observed around 2850 cm⁻¹ and 2750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a directly citable, fully assigned NMR spectrum was not available in the conducted research, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.0-10.0 ppm.

-

Aromatic Protons (-C₆H₅): A multiplet corresponding to the five protons of the phenyl group would appear in the range of δ 7.3-7.8 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): The aldehyde carbon is expected to be the most downfield signal, likely in the range of δ 190-200 ppm.

-

Alkynyl Carbons (-C≡C-): Two distinct signals for the sp-hybridized carbons would be present, typically between δ 80-100 ppm.

-

Aromatic Carbons (-C₆H₅): Multiple signals for the aromatic carbons would be observed in the δ 120-140 ppm region.

-

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight, 130.14. Common fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) or cleavage of the alkyne moiety.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is rooted in the reactivity of its conjugated system. The aldehyde group is susceptible to nucleophilic attack, while the alkyne can participate in various cycloaddition and coupling reactions. This dual reactivity makes it a powerful tool for generating molecular diversity.

A Versatile Precursor for Bioactive Heterocycles

A significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of heterocyclic compounds.[1] Heterocycles are core structures in a vast number of approved drugs, and the development of efficient synthetic routes to novel heterocyclic scaffolds is a central theme in drug discovery.[1] this compound can be used in multi-component reactions to rapidly construct complex ring systems, providing a foundation for libraries of compounds to be screened for biological activity.

For instance, the reaction of this compound with hydroxylamine can yield 5-phenylisoxazole, a scaffold found in various biologically active molecules. Similarly, reactions with hydrazines can produce pyrazole derivatives, another important class of heterocycles in medicinal chemistry.

Safety and Handling

As a research chemical, this compound must be handled with appropriate safety precautions.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications for researchers in organic synthesis, materials science, and drug discovery. Its value lies in the unique combination of an aromatic ring, an alkyne, and an aldehyde within a compact, conjugated system. A thorough understanding of its properties, synthesis, and reactivity allows chemists to strategically employ this reagent in the creation of novel and complex molecules with promising functional and biological properties. The continued exploration of its utility in multi-component and cycloaddition reactions is expected to further solidify its role as a key building block in the development of next-generation therapeutics and materials.

References

- PubChem. (n.d.). Phenylpropynal. National Center for Biotechnology Information.

Sources

Phenylpropiolaldehyde: A Comprehensive Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

Phenylpropiolaldehyde, a versatile bifunctional molecule, has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group in conjugation with a carbon-carbon triple bond, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential.

Physicochemical Properties

This compound is a pale yellow to brown liquid at room temperature. A comprehensive summary of its key physical and spectral properties is provided below.

Physical Properties

A compilation of the key physical characteristics of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 2579-22-8 | [1] |

| Molecular Formula | C₉H₆O | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Boiling Point | 118 °C at 13 mmHg | [2] |

| Density | 1.064 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.604 | [2] |

Table 1: Physical Properties of this compound

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aldehydic proton is expected to appear as a singlet in the downfield region (around 9-10 ppm) due to the deshielding effect of the carbonyl group and the alkyne. The phenyl protons will typically appear as a multiplet in the aromatic region (around 7-8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key signals include the carbonyl carbon (typically >180 ppm), the acetylenic carbons (around 80-90 ppm), and the aromatic carbons (in the 120-140 ppm range).

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present. This compound exhibits a strong C=O stretching vibration for the aldehyde at approximately 1670-1690 cm⁻¹, and a C≡C stretching vibration for the alkyne around 2100-2200 cm⁻¹ (which may be weak or absent due to symmetry).

-

MS (Mass Spectrometry): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 130, corresponding to its molecular weight[3]. Fragmentation patterns can provide further structural information.

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: this compound exhibits an absorption maximum (λmax) at 277 nm in ethanol, with a molar absorptivity (ε) of 5000[4]. This absorption is due to the extended π-conjugation of the molecule.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the Sonogashira coupling reaction.

Synthesis via Sonogashira Coupling

The Sonogashira coupling provides a direct and efficient method for the formation of the carbon-carbon triple bond in this compound by coupling an aryl halide with a terminal alkyne[5][6][7][8][9][10].

Reaction Scheme:

Caption: Sonogashira coupling for the synthesis of this compound.

Experimental Protocol:

-

To a solution of iodobenzene (1.0 eq) in a suitable solvent such as triethylamine (Et₃N) under an inert atmosphere, add propargyl aldehyde (1.2 eq).

-

Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and the copper(I) cocatalyst, copper(I) iodide (CuI) (0.04 eq).

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality: The palladium catalyst facilitates the oxidative addition to the aryl halide and the transmetalation with the copper acetylide, which is formed in situ from the terminal alkyne and the copper catalyst. The amine base is crucial for deprotonating the terminal alkyne and neutralizing the hydrohalic acid formed during the reaction.

Chemical Reactivity and Key Reactions

The dual functionality of this compound makes it a versatile building block in organic synthesis. It can undergo reactions at both the aldehyde group and the carbon-carbon triple bond.

Reactions of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid.

Reaction Scheme:

Caption: Oxidation of this compound to phenylpropiolic acid.

Experimental Protocol (Tollens' Test as an illustrative example):

-

Prepare Tollens' reagent by adding a drop of dilute sodium hydroxide solution to a solution of silver nitrate, followed by the dropwise addition of dilute ammonia solution until the initially formed precipitate of silver oxide just dissolves.

-

Add a few drops of this compound to the freshly prepared Tollens' reagent in a clean test tube.

-

Gently warm the mixture in a water bath.

-

The formation of a silver mirror on the inner wall of the test tube indicates the oxidation of the aldehyde to the corresponding carboxylate.

-

Acidification of the reaction mixture will yield phenylpropiolic acid[11][12].

Causality: Mild oxidizing agents are chosen to selectively oxidize the aldehyde without affecting the alkyne functionality. Tollens' reagent provides a classic and visually indicative method for this transformation.

The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents.

Reaction Scheme:

Caption: Reduction of this compound to 3-phenyl-2-propyn-1-ol.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions to the stirred solution[13][14][15][16][17].

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol, which can be further purified by chromatography or distillation.

Causality: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like alkynes under these conditions.

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, thus extending the carbon chain and introducing a double bond[1][18][19][20][21][22][23].

Reaction Scheme:

Caption: Wittig reaction of this compound.

Experimental Protocol:

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of this compound (1.0 eq) in THF to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the resulting enyne by column chromatography, which will also separate it from the triphenylphosphine oxide byproduct.

Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate which then collapses to form a stable triphenylphosphine oxide and the desired alkene. The choice of ylide determines the stereochemistry of the resulting double bond.

Grignard reagents add to the aldehyde group to form secondary propargyl alcohols, which are valuable synthetic intermediates[6][23][24][25][26][27][28].

Reaction Scheme:

Caption: Grignard reaction with this compound.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (Et₂O) or THF.

-

Cool the solution in an ice bath.

-

Slowly add the Grignard reagent (e.g., methylmagnesium bromide, RMgX) (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography or distillation.

Causality: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. Anhydrous conditions are critical as Grignard reagents are strong bases and will react with any protic solvents, including water.

Reactions of the Alkyne Group

The electron-withdrawing aldehyde group activates the alkyne, making this compound a good dienophile in Diels-Alder reactions for the synthesis of six-membered rings[3][14][15][20][29][30][31][32][33].

Reaction Scheme:

Caption: Diels-Alder reaction of this compound.

Experimental Protocol:

-

In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq) and a suitable diene (e.g., freshly cracked cyclopentadiene, 1.2 eq).

-

Heat the mixture in a suitable solvent (e.g., toluene) or neat at an elevated temperature until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography or recrystallization.

Causality: The [4+2] cycloaddition is a concerted pericyclic reaction driven by the formation of a more stable six-membered ring. The electron-withdrawing nature of the aldehyde group on the dienophile lowers the energy of its LUMO, facilitating the reaction with the HOMO of the diene.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a wide range of reactivity at both its aldehyde and alkyne functionalities. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and key transformations. By understanding these fundamental characteristics, researchers and drug development professionals can effectively harness the synthetic potential of this compound to construct complex molecular architectures and advance their scientific endeavors.

References

- ChemicalBook: this compound

- Giacomini, D., et al. (2007). Highly efficient asymmetric reduction of arylpropionic aldehydes by Horse Liver Alcohol Dehydrogenase through dynamic kinetic resolution.

- Master Organic Chemistry: Wittig Reaction

- Organic Syntheses: Phenylacetylene

- Organic Synthesis: Sodium Borohydride (NaBH4) Reduction

- Wikipedia: Wittig reaction

- Wikipedia: Diels-Alder reaction

- Organic Syntheses: Phenylpropiolic acid

- PhotochemCAD: Phenylpropargyl aldehyde

- SciSpace: The acids of the phenylpropiolic series and their condensation to naphthalene deriv

- Organic Chemistry Portal: Wittig Reaction

- Chemistry Connected: Grignard Addition

- Wikipedia: Sonogashira coupling

- YouTube: Diels Alder Reaction

- Organic Chemistry Portal: Diels-Alder Reaction

- Google Patents: Catalyst and method for propionaldehyde oxid

- MDPI: A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis

- Alfa Chemistry: Diels-Alder Cycloaddition Reaction

- Sciforum: Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube

- Chemistry Steps: The Wittig Reaction: Examples and Mechanism

- Organic Chemistry Portal: Grignard Reaction

- Sigma-Aldrich: Phenylpropargyl aldehyde

- Organic Chemistry Portal: Sonogashira Coupling

- Master Organic Chemistry: The Diels-Alder Reaction

- YouTube: Sodium Borohydride NaBH4 Reduction Reaction Mechanism

- RSC Publishing: Trends in the Diels–Alder reaction in polymer chemistry

- MDPI: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C

- NIST WebBook: Phenylpropynal

- Organic Chemistry Portal: Sodium borohydride, Sodium tetrahydrobor

- Thieme Group: Synthesis Journals

- Organic Chemistry D

- Chemguide: REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS

- Chemistry LibreTexts: The Wittig Reaction

- ChemicalBook: this compound

- Master Organic Chemistry: The Diels-Alder Reaction

- Sigma-Aldrich: Grignard Reagents

- ResearchG

- Oregon St

- Fraunhofer IMM: Selectivity of Grignard reagent formation – from semi-b

- Doc Brown's Chemistry: proton 1H NMR spectrum of benzaldehyde C6H5CHO

- Iowa St

- TCI Chemicals: 3-Phenylpropiolaldehyde

- ResearchG

- The Royal Society of Chemistry: Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones

- ResearchGate: Bis-Sonogashira cross-coupling: An expeditious approach towards long-chain, phenylene-modified 1,ω-diols

- PubMed Central: Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials

- Sciencemadness Wiki: Phenylacetylene

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. This compound | 2579-22-8 [chemicalbook.com]

- 3. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ekwan.github.io [ekwan.github.io]

- 5. Synthesis - Journals - Thieme Group [lp.thieme.de]

- 6. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www1.udel.edu [www1.udel.edu]

- 12. This compound(2579-22-8) IR Spectrum [m.chemicalbook.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 18. rsc.org [rsc.org]

- 19. Wittig reaction - Wikipedia [en.wikipedia.org]

- 20. sciforum.net [sciforum.net]

- 21. youtube.com [youtube.com]

- 22. rsc.org [rsc.org]

- 23. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 24. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. Grignard Reagents [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. rsc.org [rsc.org]

- 29. Journals: SYNTHESIS - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 30. alfa-chemistry.com [alfa-chemistry.com]

- 31. community.wvu.edu [community.wvu.edu]

- 32. masterorganicchemistry.com [masterorganicchemistry.com]

- 33. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Reactivity and Stability of Phenylpropiolaldehyde

Abstract

Phenylpropiolaldehyde (PPA) is a bifunctional organic molecule featuring a terminal alkyne and an aldehyde group, both conjugated to a phenyl ring. This unique electronic and structural arrangement endows PPA with a rich and versatile chemical reactivity, making it a valuable building block in synthetic organic chemistry. Its utility is particularly pronounced in the construction of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.[1] However, the same features that confer its reactivity also present challenges regarding its stability and handling. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its behavior with nucleophiles, its participation in cycloaddition reactions, its susceptibility to oxidation and reduction, and its stability under various conditions, supported by detailed protocols and mechanistic diagrams.

Introduction: The Unique Profile of this compound

This compound, also known as 3-phenyl-2-propynal, is a colorless to brown liquid characterized by the chemical formula C₆H₅C≡CCHO.[2][3] The molecule's architecture is central to its chemical behavior. The electron-withdrawing nature of the aldehyde group and the phenyl ring polarizes the carbon-carbon triple bond, making both the carbonyl carbon and the β-alkynyl carbon susceptible to nucleophilic attack. This dual electrophilicity is the cornerstone of its synthetic utility.

This guide is structured to provide a deep dive into the two fundamental aspects of PPA's chemistry: its reactivity and its stability. Understanding the interplay between these two characteristics is critical for its effective use in any synthetic campaign.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O | [2] |

| Molecular Weight | 130.14 g/mol | [3][4] |

| CAS Number | 2579-22-8 | [3][5] |

| Appearance | Colorless to Brown Liquid | [2] |

| Boiling Point | 118 °C at 13 mmHg | [3][5] |

| Density | 1.064 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.604 | [3][5] |

The Reactive Landscape of this compound

The reactivity of PPA is dominated by its two functional groups: the aldehyde and the alkyne. Their electronic communication through the conjugated system allows for a diverse range of transformations.

Nucleophilic Addition to the Carbonyl Group

Like all aldehydes, PPA readily undergoes nucleophilic addition at the carbonyl carbon.[6] The carbonyl carbon is sp² hybridized and highly electrophilic due to the polarization of the C=O bond.[7]

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding alcohol. This pathway is fundamental for reactions with organometallic reagents (e.g., Grignard, organolithium), cyanides, and other nucleophiles. For instance, reaction with a Grignard reagent provides a direct route to propargyl alcohol derivatives.[5]

Caption: General workflow for nucleophilic addition to the PPA carbonyl group.

Reactions at the Alkyne: Cycloadditions and Heterocycle Synthesis

The true synthetic power of PPA is unlocked through reactions involving its activated alkyne moiety. It is a privileged reagent for constructing a wide array of N-, O-, and S-heterocycles.[1]

[3+2] Cycloaddition for Pyrazole Synthesis: Pyrazoles are a class of five-membered heterocycles found in numerous pharmaceuticals.[1] PPA reacts with hydrazine and its derivatives in a straightforward manner to yield pyrazole derivatives. The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient alkyne, followed by an intramolecular cyclization and condensation.[8]

Sources

- 1. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Phenylpropiolaldehyde | 2579-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. フェニルプロパルギルアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Phenylpropynal | C9H6O | CID 75740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2579-22-8 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Genesis of a Reactive Synthon: A Technical History of Phenylpropiolaldehyde

Abstract

Phenylpropiolaldehyde (C₉H₆O), a conjugated ynone, stands as a cornerstone in the edifice of modern organic synthesis. Its unique trifecta of a phenyl ring, a carbon-carbon triple bond, and an aldehyde functional group imbues it with a rich and versatile reactivity profile, making it a sought-after intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. This in-depth technical guide traces the historical arc of this compound, from its initial discovery in the nascent era of acetylene chemistry to the refined and efficient synthetic protocols employed today. We will delve into the pioneering work of early 20th-century chemists, meticulously examining the classical synthetic approaches and contrasting them with contemporary methods. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices in the synthesis of this pivotal molecule, grounded in authoritative references and detailed, field-proven protocols.

Introduction: The Significance of this compound

This compound, also known as 3-phenyl-2-propynal, is a colorless to pale yellow liquid with a characteristic odor.[1] Its molecular structure, featuring a conjugated system encompassing an aromatic ring, an alkyne, and a carbonyl group, is the wellspring of its diverse chemical behavior. This arrangement allows it to participate in a wide array of chemical transformations, including nucleophilic additions to the carbonyl group and the triple bond, cycloadditions, and various coupling reactions.[2] This reactivity has rendered it an invaluable building block in the synthesis of a multitude of organic compounds.

The Dawn of Acetylenic Aldehydes: Discovery and Early Synthesis

The discovery of this compound is intrinsically linked to the pioneering explorations of acetylene chemistry in the late 19th and early 20th centuries. The French chemist Charles Moureu, a prominent figure in the field, alongside his collaborator R. Delange, first reported the synthesis of a series of acetylenic aldehydes, including the phenyl derivative, in 1903.[1] Their seminal work, published in the Comptes rendus hebdomadaires des séances de l'Académie des sciences, laid the foundation for the study and application of this important class of compounds.

The Classical Moureu-Delange Synthesis (1903)

The original method developed by Moureu and Delange for the synthesis of this compound, while groundbreaking for its time, was a multi-step process that relied on the chemical technology and understanding of the era. The synthesis commenced with the preparation of phenylacetylene, which was then converted to its magnesium bromide salt (a Grignard reagent). This organometallic intermediate was subsequently reacted with ethyl formate to introduce the aldehyde functionality.

The causality behind these experimental choices reflects the state of organic synthesis in the early 1900s. The use of a Grignard reagent was a relatively new and powerful tool for carbon-carbon bond formation, and its application to acetylenic compounds opened up new synthetic avenues. Ethyl formate served as a simple and accessible source of the formyl group. However, the reaction conditions were often harsh, and the yields were modest by modern standards. The work-up procedure was also cumbersome, involving the careful hydrolysis of the reaction mixture to liberate the aldehyde.

The Evolution of Synthesis: Towards Efficiency and Selectivity

Following its discovery, the synthetic utility of this compound spurred efforts to develop more efficient and practical methods for its preparation. The classical Moureu-Delange synthesis, while historically significant, suffered from limitations in terms of yield, scalability, and functional group tolerance. The evolution of synthetic methodology throughout the 20th century saw a shift towards more direct and selective approaches.

A pivotal advancement in the synthesis of ynals, including this compound, was the development of methods involving the oxidation of the corresponding propargyl alcohols. Phenylpropargyl alcohol, readily available through the reaction of phenylacetylene with formaldehyde, proved to be an ideal precursor.

Modern Synthesis: The Oxidation of Phenylpropargyl Alcohol

The contemporary method of choice for the preparation of this compound involves the selective oxidation of 3-phenyl-2-propyn-1-ol. This approach offers several advantages over the classical synthesis, including higher yields, milder reaction conditions, and greater experimental convenience. A variety of oxidizing agents can be employed for this transformation, but activated manganese dioxide (MnO₂) has emerged as a particularly effective and widely used reagent due to its high selectivity for the oxidation of allylic and propargylic alcohols.[3][4]

The causality behind the preference for MnO₂ lies in its heterogeneous nature and its ability to effect the oxidation without attacking the sensitive triple bond or the aromatic ring. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in an inert solvent, such as dichloromethane or chloroform, at room temperature. The solid MnO₂ is easily removed by filtration upon completion of the reaction, simplifying the work-up procedure.

Quantitative Comparison of Synthetic Routes

The progression from the classical to the modern synthesis of this compound is starkly illustrated by a comparison of their key quantitative metrics.

| Parameter | Classical Moureu-Delange Synthesis (1903) | Modern MnO₂ Oxidation of Phenylpropargyl Alcohol |

| Starting Material | Phenylacetylene, Ethyl Formate | 3-Phenyl-2-propyn-1-ol |

| Key Reagents | Magnesium, Ethyl Bromide | Activated Manganese Dioxide (MnO₂) |

| Reaction Conditions | Grignard reaction, often at elevated temperatures | Room temperature |

| Typical Yield | Modest (often < 40%) | High (typically > 85%)[3] |

| Work-up Procedure | Aqueous work-up, extraction | Simple filtration |

| Scalability | Limited by Grignard reaction complexities | Readily scalable |

Detailed Experimental Protocols

To provide a practical understanding of the synthetic methodologies discussed, detailed step-by-step protocols for both the classical and a modern synthesis of this compound are presented below. These protocols are designed to be self-validating systems for researchers in the field.

Classical Synthesis: A Representative Moureu-Delange-Type Protocol

(Based on the principles described in early 20th-century literature. Note: This protocol is for historical context and is not the recommended method for preparation.)

Step 1: Preparation of Phenylacetylenylmagnesium Bromide

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-